![molecular formula C15H13NO4 B023437 3-Carboxymefenamic acid CAS No. 190379-82-9](/img/structure/B23437.png)
3-Carboxymefenamic acid
Overview
Description
3-Carboxymefenamic acid is a metabolite of Mefenamic acid, which is a member of the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs) . Each hard gelatin capsule contains 250 mg of mefenamic acid for oral administration . Mefenamic acid is a white to off-white, crystalline powder with a melting point of about 230°C-231°C and water solubility of 0.004% at pH 7.1 .
Synthesis Analysis
Mefenamic acid is metabolized by cytochrome P450 enzyme CYP2C9 to 3-hydroxylmethylmefenamic acid (Metabolite I). Further oxidation to 3-carboxymefenamic acid (Metabolite II) may occur . The carborane analogues of mefenamic acid were synthesized in three steps: halogenation of the respective cluster, followed by a Pd-catalyzed B−N coupling and hydrolysis of the nitrile derivatives under acidic conditions .Molecular Structure Analysis
The molecular formula of 3-Carboxymefenamic acid is C15H13NO4 . Its molecular weight is 271.27 g/mol. The chemical name is N-2,3-xylylanthranilic acid .Chemical Reactions Analysis
Mefenamic acid is metabolized by CYP2C9 to 3′-hydroxymethyl mefenamic acid; further oxidation to 3′-carboxymefenamic acid may occur . Mefenamic acid and its metabolites also are glucuronidated .Physical And Chemical Properties Analysis
Mefenamic acid is a white to greyish-white, odorless, microcrystalline powder with a melting point of 230°-231°C and water solubility of 0.004% at pH 7.1 . The molecular weight of 3-Carboxymefenamic acid is 271.27 g/mol.Scientific Research Applications
Catalytic Degradation of Pharmaceuticals
3-Carboxy Mefenamic Acid has been studied for its role in the catalytic degradation of pharmaceuticals. It’s used as a catalyst in the presence of peroxymonosulfate to degrade mefenamic acid, a common pharmaceutical compound . This process is crucial for mitigating the environmental impact of pharmaceutical waste.
Nanosuspension for Pediatric Delivery
Research has explored the use of 3-Carboxy Mefenamic Acid in the preparation of nanosuspensions aimed at pediatric drug delivery . This application is significant due to the challenges in formulating drugs for children, considering factors like dosage and palatability.
Antitumor Potential
Carboranyl analogues of Mefenamic Acid, which include 3-Carboxy Mefenamic Acid, have been evaluated for their antitumor potential . These studies are pivotal in the development of new cancer treatments, leveraging the compound’s ability to inhibit cyclooxygenase and thus affect tumor growth.
Environmental Impact Assessment
3-Carboxy Mefenamic Acid is also relevant in environmental science, particularly in assessing the impact of non-steroidal anti-inflammatory drugs (NSAIDs) on ecosystems . Its presence and degradation in aquatic environments are monitored to understand and mitigate ecological risks.
Pharmaceutical Metabolism in Plants
In the field of biopharmaceuticals, 3-Carboxy Mefenamic Acid is used to study the metabolism of drugs in plants . This research is essential for understanding how pharmaceuticals interact with plant systems, which has implications for food safety and environmental health.
Analytical Chemistry Applications
Lastly, 3-Carboxy Mefenamic Acid finds applications in analytical chemistry, particularly in the development of methods for the determination of mefenamic acid in various forms . This includes techniques like RP-HPLC for routine analysis, therapeutic monitoring, and stability studies.
Safety And Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
properties
IUPAC Name |
3-(2-carboxyanilino)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQWHSTKBWQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337346 | |
Record name | 3-Carboxy Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxymefenamic acid | |
CAS RN |
190379-82-9 | |
Record name | 3-Carboxymefenamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy Mefenamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CARBOXYMEFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?
A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].
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